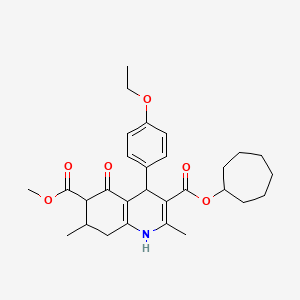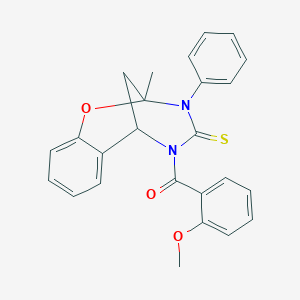![molecular formula C19H26FN3O2 B11442139 N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide](/img/structure/B11442139.png)
N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide is a synthetic compound with a complex structure It is characterized by the presence of a cyclohexylmethyl group, a fluorophenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylmethylamine with 2-fluorobenzyl chloride to form N-(cyclohexylmethyl)-2-fluorobenzylamine. This intermediate is then reacted with glyoxylic acid to form the imidazolidinone ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-2-methylfuran-3-carboxamide
- N-(Cyclohexylmethyl)-N-[(4-{[(cyclohexylmethyl)amino]methyl}cyclohexyl)methyl]amine
- N-(Cyclohexylmethyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]propanamide
Uniqueness
N-(Cyclohexylmethyl)-2-{3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}acetamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H26FN3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C19H26FN3O2/c20-17-9-5-4-8-16(17)13-22-10-11-23(19(22)25)14-18(24)21-12-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,21,24) |
InChI Key |
NLCJMUNZWOVNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2CCN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11442066.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11442075.png)
![2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11442080.png)
![8-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442081.png)
![N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-9-[4-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11442083.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11442085.png)
![6-(4-Methoxybenzyl)-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11442098.png)
![3,4-dimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11442104.png)

![2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11442113.png)
![6-Tert-butyl-3-[(2,4,6-trimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11442115.png)
![3-(3-Chloro-4-methylphenyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442123.png)
